molecular formula C11H10F2N2O3 B2408983 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1788589-67-2

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No. B2408983
CAS RN: 1788589-67-2
M. Wt: 256.209
InChI Key: SFOWEKWOQNVBDV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving difluorophenylacetic acids are diverse. For instance, 3,4-difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related compounds. For instance, 3,4-difluorophenylacetic acid is a solid with a melting point of 46-50 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Derivatives of 2-iminoimidazolidin-4-one, a related compound to 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetic acid, were synthesized by cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007).

  • Formation and Structures of Imidazolidinones : Diaminomethylenehydrazones of aromatic and aliphatic carbonyl compounds reacted with dimethyl acetylenedicarboxylate to give various heterocycles, including (5-oxoimidazolin-4-ylidene) acetates and (2-imino-5-oxoimidazolidin-4-ylidene) acetate, which are structurally related to this compound (Miyamoto & Yamazaki, 1994).

Biological Activities and Potential Applications

  • Antimicrobial Activity : Studies on rhodanine-3-acetic acid derivatives, which are structurally similar, demonstrated significant antimicrobial activities against a panel of bacteria, mycobacteria, and fungi (Krátký, Vinšová, & Stolaříková, 2017).

  • Aldose Reductase Inhibitory Action : Compounds related to this compound, specifically (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, have been identified as potent inhibitors of aldose reductase, an enzyme associated with diabetic complications, with some being more effective than the clinical drug epalrestat (Kučerová-Chlupáčová et al., 2020).

  • Antifungal and Antioxidant Activities : Aromatic glyoxalimines, which include compounds related to this compound, have shown potential antifungal and antioxidant activities (Alexiou & Demopoulos, 2010).

Safety and Hazards

The safety and hazards of a compound can be inferred from related compounds. For instance, 2,3-difluorophenylacetic acid may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-8-2-1-7(5-9(8)13)15-4-3-14(11(15)18)6-10(16)17/h1-2,5H,3-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOWEKWOQNVBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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